Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 4-chloro-N-[2-(ethylmethylamino)ethyl]benzenesulfonamide . This name reflects its core structure: a benzene ring substituted with a chlorine atom at the para position (position 4) and a sulfonamide group (-SO$$2$$NH-) at position 1. The sulfonamide nitrogen is further bonded to a 2-(ethylmethylamino)ethyl chain, which consists of an ethyl group (CH$$2$$CH$$3$$), a methyl group (CH$$3$$), and an amino group (NH) arranged in a branched configuration.
The structural representation (Figure 1) highlights these features:
- A benzene ring with a chlorine atom at position 4.
- A sulfonamide group (-SO$$_2$$NH-) at position 1.
- A 2-(ethylmethylamino)ethyl substituent attached to the sulfonamide nitrogen.
This configuration is encoded in the SMILES notation CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl, which sequentially describes the ethylmethylamino group (CCN(C)C), the ethyl linker (CCNS), the sulfonamide moiety (S(=O)(=O)), and the chlorobenzene ring (C1=CC=C(C=C1)Cl).
CAS Registry Number and PubChem CID
The compound is uniquely identified by the following registry numbers and molecular descriptors:
| Identifier | Value |
|---|---|
| CAS Registry Number | 181481-39-0 |
| PubChem CID | 10540463 |
| Molecular Formula | C$${11}$$H$${17}$$ClN$$2$$O$$2$$S |
| Molecular Weight | 276.78 g/mol |
| Exact Mass | 276.07 g/mol |
The CAS Registry Number (181481-39-0) and PubChem CID (10540463) are critical for unambiguous identification in chemical databases and literature. The molecular formula, C$${11}$$H$${17}$$ClN$$2$$O$$2$$S , confirms the presence of 11 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The exact mass (276.07 g/mol) is derived from the isotopic composition of its constituent atoms.
SMILES Notation and InChIKey Descriptors
The SMILES notation (CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl) provides a linear text representation of the compound’s structure. Key components include:
CCN(C)C: The ethylmethylamino group, where a central nitrogen atom is bonded to one ethyl group, one methyl group, and the ethyl linker.CCNS(=O)(=O): The sulfonamide group connected to the ethyl linker.C1=CC=C(C=C1)Cl: The chlorobenzene ring with chlorine at position 4.
The InChIKey (SJAMFXXNXPZYKC-UHFFFAOYSA-N) is a hashed version of the International Chemical Identifier (InChI), offering a concise and unique identifier for the compound. It is generated algorithmically from the structural data and ensures global uniqueness, facilitating rapid database searches.
Properties
CAS No. |
181481-39-0 |
|---|---|
Molecular Formula |
C11H17ClN2O2S |
Molecular Weight |
276.78 g/mol |
IUPAC Name |
4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
SJAMFXXNXPZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Acetylation Reaction
Objective: Protect the amine group on β-phenethylamine to facilitate subsequent sulfonation.
- React β-phenethylamine with an acylating agent such as acetic acid or acetic anhydride in a molar ratio of approximately 1:1 to 1:1.25.
- The reaction is performed under reflux for 3–5 hours.
- Removal of acetic acid by distillation under reduced pressure yields the acetylated intermediate (N-acetyl-β-phenethylamine).
Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes are commonly used, with chloroform preferred for its balance of solubility and reactivity.
| Parameter | Range/Value | Notes |
|---|---|---|
| β-Phenethylamine:Acylating agent | 1:1 to 1:1.25 (weight) | Acetic acid or acetic anhydride |
| Reaction time | 3–5 hours | Reflux conditions |
| Solvent | Chloroform (preferred) | Alternatives: DCM, CCl4, DCE |
| Temperature | Reflux (~60–80°C) | Controlled to avoid decomposition |
Chlorosulfonation Reaction
Objective: Introduce the sulfonyl chloride group at the 4-position of the aromatic ring.
- The acetylated intermediate is reacted with chlorosulfonic acid in a weight ratio of about 1:1.42 to 1:3.6 under controlled temperature (<50°C during addition, then 60–70°C for 2–4 hours).
- After sulfonation, a dry auxiliary agent such as sodium chloride or ammonium chloride is added.
- Chlorinating agents like phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride are then introduced with solvents (dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes) to convert sulfonic acid groups to sulfonyl chlorides.
| Parameter | Range/Value | Notes |
|---|---|---|
| Acetylate:Chlorosulfonic acid | 1:1.42 to 1:3.6 (weight) | Controlled addition rate |
| Reaction temperature | <50°C (addition), 60–70°C (reaction) | 2–4 hours reaction time |
| Auxiliary agent | Sodium chloride or ammonium chloride | Added post sulfonation |
| Chlorinating agent | PCl5, POCl3, or SOCl2 | Converts sulfonic acid to sulfonyl chloride |
| Solvent | DCM, chloroform, CCl4, DCE | Solvent mixture with chlorinating agent |
Amination Reaction
Objective: Substitute the sulfonyl chloride with the 2-(ethylmethylamino)ethyl group to form the sulfonamide.
- The sulfonyl chloride intermediate is reacted with 2-(ethylmethylamino)ethylamine in solvents such as dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes.
- Reaction conditions are maintained to ensure complete substitution with minimal side reactions.
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | DCM, chloroform, CCl4, DCE | Solvent choice affects solubility and reaction rate |
| Reaction temperature | Ambient to moderate heat | Controlled to avoid decomposition |
| Aminating agent | 2-(ethylmethylamino)ethylamine | Stoichiometric or slight excess |
Hydrolysis and Purification
Objective: Remove protecting groups and isolate the pure sulfonamide.
- Hydrolysis of acetyl groups under controlled conditions.
- Crystallization of the sulfonamide product from solvents such as methanol, ethanol, water, or their mixtures.
- Filtration, washing, and drying to obtain the final compound.
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent for crystallization | Methanol, ethanol, water or mixtures | Solvent choice affects purity and yield |
| Temperature | Cooling to ~10°C for crystallization | Ensures high purity crystals |
| Purification method | Filtration and washing | Removal of impurities and by-products |
Summary Table of Key Reagents and Conditions
| Step | Key Reagents/Agents | Solvents | Temperature Range | Reaction Time |
|---|---|---|---|---|
| Acetylation | β-Phenethylamine, acetic acid/anhydride | Chloroform (preferred) | Reflux (~60–80°C) | 3–5 hours |
| Chlorosulfonation | Chlorosulfonic acid, PCl5/POCl3/SOCl2 | DCM, chloroform, CCl4, DCE | <50°C addition, 60–70°C reaction | 2–4 hours |
| Amination | 2-(Ethylmethylamino)ethylamine | DCM, chloroform, CCl4, DCE | Ambient to moderate heat | Variable, hours |
| Hydrolysis & Purification | Methanol, ethanol, water mixtures | Methanol, ethanol, water mixtures | Cooling to ~10°C | 0.5–1 hour crystallization |
Research Findings and Industrial Relevance
- The described method, originating from Chinese patent CN106336366A, emphasizes low consumption of chlorosulfonic acid, reduced wastewater, and high product yield, making it economically and environmentally advantageous for industrial production.
- The use of β-phenethylamine as a starting material is cost-effective and readily available compared to other expensive precursors.
- The chlorosulfonation step is carefully controlled to minimize by-products and maximize regioselectivity for the 4-position substitution.
- The final sulfonamide product serves as a key intermediate in the synthesis of sulfonylurea hypoglycemic agents such as glipizide, glimepiride, and others, highlighting its pharmaceutical importance.
- Alternative solvents and chlorinating agents allow flexibility in scaling and adapting the process to available industrial equipment and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors, particularly carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Employed in studying enzyme kinetics and mechanisms due to its inhibitory properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(ethyl(methyl)amino)ethyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Properties
The 2-(ethylmethylamino)ethyl group distinguishes this compound from other benzenesulfonamide derivatives. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Planarity vs. Flexibility: The dimethylamino-phenyl analog (C₁₄H₁₅ClN₂O₂S) adopts a planar conformation, which may favor interactions with aromatic enzyme active sites, whereas the ethylmethylaminoethyl group introduces conformational flexibility .
Pharmacological and Regulatory Considerations
Anticancer and Enzyme-Targeting Derivatives
- The compound from (C₁₇H₁₇ClN₄O₃S) incorporates a hydrazone linker, enabling interactions with DNA or enzyme targets like topoisomerases. Its radiosensitizing effects highlight the role of electron-deficient groups in enhancing therapeutic efficacy .
- COX-2 Inhibitors : describes benzenesulfonamide-triazole hybrids (e.g., C₁₅H₂₀ClN₅O₂S) with selective COX-2 inhibition, suggesting that bulky substituents (e.g., triazole) improve isoform specificity .
Biological Activity
Benzenesulfonamide derivatives, including 4-chloro-N-[2-(ethylmethylamino)ethyl]-, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Benzenesulfonamide Derivatives
Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. They are known for their antibacterial, anti-inflammatory, and anticancer properties. The specific compound, 4-chloro-N-[2-(ethylmethylamino)ethyl]-, exhibits unique biological activities that merit detailed examination.
Pharmacological Effects
-
Anticancer Activity :
Recent studies have indicated that benzenesulfonamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), particularly in glioblastoma treatment. For instance, compounds similar to 4-chloro-N-[2-(ethylmethylamino)ethyl]- have shown significant cytotoxic effects in glioblastoma cells through their interaction with the TrkA receptor. In vitro assays demonstrated that certain derivatives led to a substantial reduction in cell viability, with one compound achieving up to 78% inhibition in U87 glioblastoma cells compared to control treatments . -
Cardiovascular Effects :
A study investigating the cardiovascular effects of benzenesulfonamide derivatives revealed that 4-(2-amino-ethyl)-benzenesulfonamide decreased coronary resistance and perfusion pressure in isolated rat heart models. This suggests that such compounds may interact with calcium channels, potentially influencing blood pressure regulation . The docking studies indicated favorable interactions with calcium channel proteins, supporting the hypothesis that these compounds could serve as calcium channel antagonists . -
Antimicrobial Properties :
Benzenesulfonamide derivatives have also been evaluated for their antibacterial activity. Compounds exhibiting structural similarity to 4-chloro-N-[2-(ethylmethylamino)ethyl]- demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, certain analogues showed over 80% inhibition against Staphylococcus aureus and Klebsiella pneumoniae at specific concentrations .
The biological activity of benzenesulfonamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzenesulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and ion transport. Selective inhibition of CA IX has been linked to anticancer effects, particularly in solid tumors .
- Receptor Interaction : The interaction with RTKs like TrkA is significant for the anticancer properties observed in certain benzenesulfonamide derivatives. These interactions can trigger apoptotic pathways in cancer cells while sparing non-cancerous cells, highlighting their potential for targeted therapy .
- Calcium Channel Modulation : The ability of these compounds to modulate calcium channels suggests a mechanism by which they can influence vascular tone and blood pressure, making them candidates for cardiovascular therapies .
Case Studies and Research Findings
- In Vitro Studies on Glioblastoma Cells :
- Cardiovascular Impact Assessment :
- Antimicrobial Efficacy Testing :
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 4-chloro-N-[2-(ethylmethylamino)ethyl]benzenesulfonamide, and how are intermediates optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted ethylamine. For example, intermediate amines like 2-(ethylmethylamino)ethylamine are reacted with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize side reactions. Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is used for purification. Yield improvements often focus on activating agents like EDC/HOAt for amide bond formation, as seen in analogous benzenesulfonamide syntheses .
Q. How is the structure and purity of 4-chloro-N-[2-(ethylmethylamino)ethyl]benzenesulfonamide confirmed during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key diagnostic signals include the sulfonamide NH proton (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or thin-layer chromatography (TLC). Impurity profiling may use LC-MS to detect unreacted starting materials or degradation products .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?
- Methodological Answer : The Sulforhodamine B (SRB) assay is widely used due to its sensitivity and compatibility with 96-well plates. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. Dose-response curves (e.g., IC₅₀ values) are generated using concentrations ranging from 1 nM to 100 μM. Parallel assays like MTT or ATP-based luminescence can validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific expression of molecular targets or metabolic differences. To address this:
- Perform target engagement assays (e.g., thermal shift assays or cellular thermal shift assays [CETSA]) to confirm binding to intended targets like NLRP3 inflammasome components.
- Use RNA sequencing or proteomics to correlate activity with pathway activation.
- Evaluate metabolic stability in each cell line via LC-MS to assess compound degradation .
Q. What strategies are effective in identifying degradation products of 4-chloro-N-[2-(ethylmethylamino)ethyl]benzenesulfonamide under physiological conditions?
- Methodological Answer : Accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) combined with UHPLC-MS/MS analysis can identify degradation pathways. Major products, such as 4-chlorobenzamide (via hydrolysis of the sulfonamide group), are characterized using high-resolution tandem MS and compared to synthetic standards. Forced degradation (e.g., exposure to UV light or oxidizing agents) further elucidates stability challenges .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) against crystal structures of targets (e.g., NLRP3 or PPARδ) identifies critical binding interactions. Free energy perturbation (FEP) calculations predict the impact of substituent changes on binding affinity. Scaffold modifications, such as replacing the ethylmethylamino group with bulkier amines, can be prioritized based on steric and electronic compatibility with target active sites .
Q. What experimental approaches validate the inhibition of protein aggregation (e.g., β-amyloid) by this compound?
- Methodological Answer : Thioflavin T (ThT) fluorescence assays monitor β-amyloid aggregation kinetics. Compound 4-chloro-N-[2-(ethylmethylamino)ethyl]benzenesulfonamide is tested at varying concentrations (1–50 μM) alongside controls. Transmission electron microscopy (TEM) or atomic force microscopy (AFM) visualizes fibril morphology changes. Dose-dependent inhibition is quantified via IC₅₀ values, and mechanism studies (e.g., surface plasmon resonance) confirm direct binding to amyloid peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
